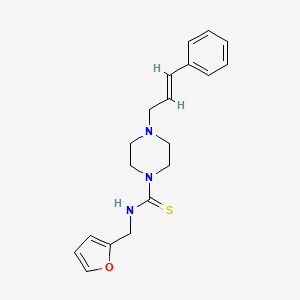![molecular formula C17H24FNO B5760947 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic applications in treating addiction and other neurological disorders.
Mécanisme D'action
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide works by inhibiting the enzyme known as aldehyde dehydrogenase (ALDH), which is responsible for metabolizing acetaldehyde, a byproduct of alcohol and cocaine metabolism. By inhibiting ALDH, 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide increases the levels of acetaldehyde in the body, which in turn produces aversive effects that reduce drug-seeking behavior. 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has also been shown to modulate the activity of the dopamine system, which is involved in reward-seeking behavior and addiction.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been shown to produce a range of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating the activity of the dopamine system. It has also been shown to increase the levels of acetaldehyde in the body, which can produce aversive effects such as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide for lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can produce aversive effects such as nausea and vomiting, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide. One direction is to investigate its potential use in treating other neurological disorders such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, particularly its effects on the dopamine system. Additionally, research could be done to develop new analogs of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide with improved pharmacological properties and reduced aversive effects. Finally, studies could be conducted to investigate the long-term effects of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide use on the brain and body.
Méthodes De Synthèse
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can be synthesized through a multistep process, starting with the reaction of cyclohexanone with ethylmagnesium bromide to form 3-cyclohexylpropan-1-ol. This is followed by the reaction of the propanol with 4-fluoro benzyl chloride in the presence of a base to form 3-cyclohexyl-N-(4-fluorophenyl)propanamide. Finally, the N-alkylated intermediate is reacted with acetic anhydride to produce 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide.
Applications De Recherche Scientifique
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in treating addiction to drugs such as cocaine and alcohol. It has also been investigated for its potential use in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can reduce drug-seeking behavior in animal models of addiction and can improve cognitive function in individuals with addiction and other neurological disorders.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDQFDAPCNIMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)


![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)

